3-Bromo-4-fluoro-N-methylbenzamide
Overview
Description
3-Bromo-4-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H7BrFNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms at the 3rd and 4th positions, respectively, and a methyl group is attached to the nitrogen atom of the amide group
Mechanism of Action
Target of Action
It’s structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of phosphodiesterase 10a (pde10a) , a protein abundant only in brain tissue .
Mode of Action
If it acts similarly to N-Methylbenzamide, it might inhibit the activity of PDE10A . This inhibition could potentially lead to an increase in cyclic nucleotide levels, affecting various cellular processes.
Biochemical Pathways
If it shares a similar mechanism with N-Methylbenzamide, it could impact the cyclic nucleotide signaling pathway .
Result of Action
If it acts similarly to N-Methylbenzamide, it might lead to changes in cellular processes regulated by cyclic nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-fluoroaniline and methyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of derivatives with different substituents on the benzene ring.
Reduction: Formation of N-methyl-3-bromo-4-fluoroaniline.
Oxidation: Formation of 3-bromo-4-fluorobenzoic acid.
Scientific Research Applications
3-Bromo-4-fluoro-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzamide: Lacks the bromine and fluorine substituents, resulting in different chemical and biological properties.
3-Bromo-4-fluoroaniline: Similar structure but lacks the amide group, leading to different reactivity and applications.
4-Bromo-2-fluoro-N-methylbenzamide: Positional isomer with different substitution pattern on the benzene ring.
Uniqueness
3-Bromo-4-fluoro-N-methylbenzamide is unique due to the specific combination of bromine, fluorine, and methylamide substituents on the benzene ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research applications.
Properties
IUPAC Name |
3-bromo-4-fluoro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFHGDQQIOYGME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622019 | |
Record name | 3-Bromo-4-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337536-22-8 | |
Record name | 3-Bromo-4-fluoro-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=337536-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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